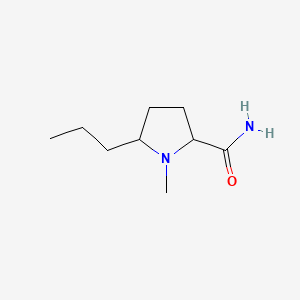

1-Methyl-5-propylpyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

1-methyl-5-propylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-3-4-7-5-6-8(9(10)12)11(7)2/h7-8H,3-6H2,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKENNFRYLNZLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(N1C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-5-propylpyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidine with propylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

1-Methyl-5-propylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-Methyl-5-propylpyrrolidine-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, it is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-Methyl-5-propylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets in the body. It may act on enzymes, receptors, or other proteins to exert its effects. The exact pathways and targets depend on the specific application and the biological system being studied. Researchers use various techniques, such as molecular docking and biochemical assays, to elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Methyl-5-propylpyrrolidine-2-carboxamide with structurally related compounds from the evidence:

Research Findings and Limitations

- However, substituent variations (e.g., propyl vs. phenyl) may alter target selectivity .

- Safety Considerations : The SDS for 1-methyl-5-oxopyrrolidine-3-carboxylic acid () emphasizes handling precautions for carboxylic acids (e.g., corrosion). The carboxamide derivative may pose fewer risks but requires toxicity profiling .

- Data Gaps : Direct pharmacological or thermodynamic data (e.g., LogP, IC₅₀) for 1-Methyl-5-propylpyrrolidine-2-carboxamide are absent in the provided evidence. Further studies are needed to validate hypotheses derived from structural analogs.

Biological Activity

1-Methyl-5-propylpyrrolidine-2-carboxamide, a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a five-membered nitrogen-containing ring, making it a valuable candidate for various pharmacological applications.

The compound's IUPAC name is 1-methyl-5-propylpyrrolidine-2-carboxamide, with the CAS number 13626-33-0. Its molecular structure allows it to interact with specific biological targets, potentially influencing enzyme activity and receptor interactions. The mechanism of action is still under investigation, but preliminary studies suggest that it may exert effects by modulating pathways involved in inflammation and microbial resistance.

| Property | Value |

|---|---|

| Molecular Formula | C9H18N2O |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 1-methyl-5-propylpyrrolidine-2-carboxamide |

| CAS Number | 13626-33-0 |

Biological Activity

Research indicates that 1-Methyl-5-propylpyrrolidine-2-carboxamide may possess antimicrobial and anti-inflammatory properties. These activities are critical in the development of new therapeutic agents for treating infections and inflammatory diseases.

Antimicrobial Activity

In vitro studies have demonstrated that compounds similar to 1-Methyl-5-propylpyrrolidine-2-carboxamide exhibit significant antimicrobial activity. For instance, a study highlighted its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Preliminary findings indicate that it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. This suggests a possible role in treating conditions such as arthritis or inflammatory bowel disease.

Case Studies

Several case studies have explored the biological effects of pyrrolidine derivatives, including 1-Methyl-5-propylpyrrolidine-2-carboxamide:

- Case Study on Antimicrobial Efficacy : A recent study tested the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

- Case Study on Anti-inflammatory Effects : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in the levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

Research Findings

Research findings suggest that the biological activity of 1-Methyl-5-propylpyrrolidine-2-carboxamide can be attributed to its structural characteristics:

- Structural Activity Relationship (SAR) : Studies indicate that modifications to the pyrrolidine ring or substituents can significantly alter biological activity. For example, replacing the propyl group with an ethyl group resulted in decreased antimicrobial efficacy but increased anti-inflammatory activity.

Table 2: Comparison of Structural Variants

| Compound | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (Cytokine Inhibition %) |

|---|---|---|

| 1-Methyl-5-propylpyrrolidine-2-carboxamide | 50 | 70 |

| 1-Methyl-5-ethylpyrrolidine-2-carboxamide | 100 | 85 |

| 1-Methylpyrrolidine-2-carboxamide | >200 | 60 |

Q & A

Q. How can researchers optimize the synthesis of 1-Methyl-5-propylpyrrolidine-2-carboxamide?

Methodological Answer:

- Reaction Conditions : Use ethyl esters or carboxamide precursors (e.g., ethyl piperidine carboxylates) as starting materials. Adjust catalysts (e.g., palladium or acid/base catalysts) and solvents (e.g., DMF or THF) to improve yield. For example, ethyl (S,Z)-5-substituted piperidine carboxylates have been utilized in analogous syntheses under reflux conditions .

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization in polar aprotic solvents.

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Trials with varying temperatures (60–120°C) and reaction times (12–48 hrs) are recommended.

Q. What analytical methods are recommended for structural characterization of 1-Methyl-5-propylpyrrolidine-2-carboxamide?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm backbone structure and substituent positions. Compare chemical shifts with analogous pyrrolidine carboxamides (e.g., δ 2.1–3.5 ppm for methyl/propyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z ~ 200–220).

- X-ray Crystallography : Resolve stereochemistry by co-crystallizing with heavy atoms (e.g., iodine derivatives) .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid prolonged exposure to light or humidity .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolyzed carboxylic acids) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to track reaction rates with electrophiles (e.g., benzyl halides) or nucleophiles (e.g., Grignard reagents).

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the pyrrolidine ring and carboxamide group .

- Isotopic Labeling : Introduce -methyl or -labels to trace reaction pathways .

Q. What strategies resolve contradictions between purity assays and bioactivity data?

Methodological Answer:

- Purity Cross-Validation : Combine HPLC (≥98% purity) with -NMR integration to detect trace impurities (e.g., residual solvents or diastereomers) .

- Bioassay Replication : Test multiple batches in cell-based assays (e.g., IC measurements) to rule out batch-specific anomalies .

- Synergistic Analysis : Correlate LC-MS impurities (e.g., oxidation byproducts) with reduced activity using multivariate regression .

Q. How can researchers isolate and characterize stereoisomers of this compound?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane:isopropanol gradients .

- VCD Spectroscopy : Compare experimental vibrational circular dichroism (VCD) spectra with computational predictions to assign absolute configurations .

- Enzymatic Resolution : Screen lipases or esterases for selective hydrolysis of undesired enantiomers .

Q. What experimental designs are suitable for studying its pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.